N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F4N5OS and its molecular weight is 425.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .
Biochemical Pathways
The compound’s action affects the necroptotic pathway. By inhibiting RIPK1 and RIPK3, this compound prevents the formation of the necrosome . This disruption of the necroptotic pathway leads to a decrease in programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is absorbed and enters the circulation when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This leads to a significant protection against conditions such as tumor necrosis factor-induced systemic inflammatory response syndrome .
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its chemical properties, synthesis, and biological activities based on recent research findings.
- Molecular Formula : C21H17F4N5O2
- Molecular Weight : 447.4 g/mol
- CAS Number : 2199746-26-2
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically involves the formation of the triazole ring and subsequent modifications to introduce the tetrahydrobenzo[d]thiazole moiety and the carboxamide functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole moiety. For instance, triazole derivatives have demonstrated activity against various cancer cell lines:
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | HCT116 (Colon Carcinoma) | 6.2 |
Compound B | T47D (Breast Cancer) | 4.363 |
Compound C | MCF7 (Breast Cancer) | 18.76 |
The compound in focus has shown promising results in preliminary screenings against cancer cell lines similar to those listed above. Specifically, it has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:
- Antifungal Activity : Compounds with similar structures have exhibited strong antifungal effects in vitro.
- Antibacterial Activity : While primarily known for antifungal properties, some triazoles have shown moderate antibacterial activity.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Interference with DNA Synthesis : Some studies indicate that these compounds may disrupt DNA replication processes in rapidly dividing cells.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of several triazole derivatives against HCT116 and T47D cell lines. The compound demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin, indicating significant potential as a therapeutic agent.
- Antimicrobial Screening : In a comparative study against standard antifungal agents, the compound exhibited superior activity against certain fungal strains, suggesting its viability as a novel antifungal treatment.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N5OS/c1-9-15(16(28)23-10-6-7-12(19)11(8-10)18(20,21)22)25-26-27(9)17-24-13-4-2-3-5-14(13)29-17/h6-8H,2-5H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJLLJUBJCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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